N4-[4-(BUTAN-2-YL)PHENYL]-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-[4-(BUTAN-2-YL)PHENYL]-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring substituted with a butan-2-yl group and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(BUTAN-2-YL)PHENYL]-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as diethylamine and a suitable dicarboxylic acid derivative.
Substitution Reactions:
Amidation: The final step involves the formation of the dicarboxamide moiety through an amidation reaction using suitable amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N4-[4-(BUTAN-2-YL)PHENYL]-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions using oxidizing agents.
Reduction: Conducted in anhydrous conditions using reducing agents.
Substitution: Performed under controlled temperature and solvent conditions to ensure selective substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
N4-[4-(BUTAN-2-YL)PHENYL]-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: For studying the pharmacokinetics and pharmacodynamics of piperidine derivatives.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Biological Research: For investigating the biological activity and mechanism of action of piperidine-based compounds.
Mechanism of Action
The mechanism of action of N4-[4-(BUTAN-2-YL)PHENYL]-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biological processes.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-Hydroxy-2-Methylbutan-2-yl)Amino)Phenyl)Acetamide
- N-(4-(4-Bromophenyl)Thiazol-2-yl)-2-Chloroacetamide
- 4-Phenylbutan-2-Amine
Uniqueness
N4-[4-(BUTAN-2-YL)PHENYL]-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-N-(4-butan-2-ylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-5-16(4)17-8-10-19(11-9-17)22-20(25)18-12-14-24(15-13-18)21(26)23(6-2)7-3/h8-11,16,18H,5-7,12-15H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWLDTLPUYUVBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.